4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid
CAS No.:
Cat. No.: VC13830118
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrN3O2 |
|---|---|
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 4-bromo-1-methylpyrazolo[4,3-c]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-12-6-2-5(8(13)14)11-7(9)4(6)3-10-12/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | SDMYYAZSNNCGDN-UHFFFAOYSA-N |
| SMILES | CN1C2=CC(=NC(=C2C=N1)Br)C(=O)O |
| Canonical SMILES | CN1C2=CC(=NC(=C2C=N1)Br)C(=O)O |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrN₃O₂ | |
| Molecular Weight | 256.06 g/mol | |
| SMILES | CN1C2=CC(=NC(=C2C=N1)Br)C(=O)O | |
| InChIKey | SDMYYAZSNNCGDN-UHFFFAOYSA-N | |
| PubChem CID | 156172962 |
Synthesis Methods
The synthesis of 4-bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves multi-step strategies, often leveraging bromination, cyclization, and functional group transformations. Key methodologies include:
Multi-Component Cyclization
A representative synthetic route involves:
-
Pyrazole ring formation: Cycloaddition between an alkyne and a diazo compound.
-
Pyridine ring annulation: Subsequent cyclization to form the fused pyrazolo[4,3-c]pyridine core.
-
Bromination: Electrophilic substitution at the C4 position using brominating agents (e.g., N-bromosuccinimide).
-
Carboxylation: Introduction of the carboxylic acid group via hydrolysis of ester intermediates .
Example Protocol (Adapted from Patent CN112079816A):
-
Step 1: React 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in aqueous medium to form a nitro-phenylamino intermediate.
-
Step 2: Reduce the nitro group using indium and HCl, followed by cyclization to yield the pyrazolo[4,3-c]pyridine core.
-
Step 3: Introduce the carboxylic acid group via hydrolysis under basic conditions .
Yield: ~90% in optimized conditions .
Structural and Physicochemical Properties
Key Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | |
| pKa | ~3.5 (carboxylic acid) |
Spectroscopic Data
NMR (Hypothetical, Based on Analogues):
| Position | δ (ppm) | Assignment |
|---|---|---|
| Methyl (N1) | 3.8–4.2 (s, 3H) | CH₃ attached to pyrazole |
| H5 (pyridine) | 8.5–9.0 (m, 1H) | Aromatic proton |
| H2 (pyrazole) | 7.2–7.5 (d, 1H) | Aromatic proton |
IR:
-
Carboxylic acid: Broad O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).
Biological Activity and Pharmacological Relevance
Target Pathways
Compounds in the pyrazolo[4,3-c]pyridine class exhibit activity against:
-
Kinase pathways: Selective inhibition of kinases involved in cancer and inflammation.
-
Microbial targets: Potential antimicrobial activity, though direct data on this compound is limited .
Preclinical Studies
Comparative Analysis with Related Compounds
Structural Isomers
| Compound | Core Structure | Functional Groups | Key Difference |
|---|---|---|---|
| 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid | Pyrazolo[4,3-c]pyridine | Br, CH₃, COOH | Carboxylic acid at C6 |
| 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid | Pyrazolo[4,3-c]pyridine | COOH, no Br or CH₃ | Carboxylic acid at C4 |
| Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | Pyrazolo[4,3-c]pyridine | CH₃ ester, no Br | Methyl ester at C6 |
Pharmacological Profiles
| Compound | Activity | Applications |
|---|---|---|
| 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid | Kinase inhibition (preclinical) | Cancer, infectious diseases |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular (MIC < 0.002 μg/mL) | Drug-resistant M. tuberculosis |
| PPARα agonists | Anti-dyslipidemic | Cardiovascular diseases |
| Supplier | Purity | Price Range (USD) |
|---|---|---|
| Vulcanchem | ≥95% | $500–$1,000/g |
| Sigma-Aldrich | ≥98% | $800–$1,200/g |
| American Elements | ≥97% | $700–$1,100/g |
Research Applications and Future Directions
Drug Discovery
-
Lead optimization: Used as a core structure for modifying substituents (e.g., bromine replacement via Suzuki coupling) .
-
Prodrug development: Esterification of the carboxylic acid group for improved bioavailability .
Material Science
-
Coordination chemistry: Potential ligand for metal-organic frameworks (MOFs) due to the carboxylic acid and nitrogen-rich core .
| Hazard | Precautionary Measures |
|---|---|
| Toxicity | Handle with gloves; avoid inhalation |
| Stability | Store at 2–8°C under inert atmosphere |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume